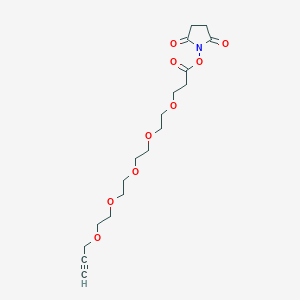

Propargyl-PEG5-NHS ester

Descripción

Evolution of Bioconjugation Strategies in Chemical Biology

Historical Context of Bioconjugation Methodologies

The journey of bioconjugation began in the early 20th century with the use of simple fluorescent dyes to label biomolecules for microscopic visualization. clinicallab.com Over time, the techniques have grown in sophistication, enabling more intricate linkages like DNA-protein conjugates and enzyme modifications. clinicallab.com Traditional methods often targeted naturally occurring functional groups on proteins, such as the primary amines on lysine (B10760008) residues. nih.govwiley-vch.de While effective, these approaches could lead to heterogeneous products, potentially compromising the biomolecule's structure and function. nih.gov This limitation spurred the development of more precise and selective chemistries. wiley-vch.de

Emergence of Click Chemistry as a Foundational Tool

"Click chemistry," a term introduced by K. Barry Sharpless in 1998, describes a class of reactions that are rapid, efficient, and highly selective. wikipedia.orgscripps.eduacs.org These reactions are modular, work well in water, and produce minimal byproducts, making them ideal for biological applications. wikipedia.orgscripps.eduacs.org A cornerstone of click chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and an alkyne. scripps.eduwmocollege.ac.innih.gov The bioorthogonal nature of the azide and alkyne groups—meaning they don't react with other functional groups found in biological systems—has made click chemistry an indispensable tool in chemical biology, diagnostics, and therapeutics. scripps.eduwmocollege.ac.in This has led to significant advancements in areas like antibody-drug conjugates (ADCs), prodrug development, and targeted drug delivery systems. wmocollege.ac.in

Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Drug Delivery

Role of PEGylation in Enhancing Molecular Properties

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or small drugs. wikipedia.orgnih.gov This modification, introduced in the 1970s, offers numerous advantages. interchim.com PEGylation can increase a molecule's solubility and stability, reduce its immunogenicity and antigenicity by "masking" it from the immune system, and prolong its circulation time in the bloodstream by increasing its size, which in turn reduces renal clearance. wikipedia.orgnih.govpharmiweb.comcheckrare.com These enhanced properties can lead to improved drug efficacy and a reduced dosing frequency. wikipedia.orgnih.gov

Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry in Biomolecule Functionalization

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used for modifying biomolecules that contain primary amine groups. lumiprobe.cominterchim.fr They are relatively stable, easy to prepare, and function well in aqueous environments, making them a popular choice for bioconjugation. glenresearch.com The reaction between an NHS ester and a primary amine, such as the one found on the side chain of a lysine residue or at the N-terminus of a protein, forms a stable amide bond. glenresearch.comthermofisher.comthermofisher.com

This reaction is highly dependent on pH. lumiprobe.cominterchim.fr The optimal pH range for the reaction is typically between 7.2 and 8.5. thermofisher.comnih.gov At a lower pH, the amine group is protonated, rendering it unreactive. lumiprobe.comjyi.org Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which competes with the desired amine reaction and reduces the efficiency of the conjugation. lumiprobe.comthermofisher.comlumiprobe.com The rate of hydrolysis increases significantly with pH; for example, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.comlumiprobe.com

Due to their reactivity with amines, NHS esters are commonly used to attach various labels, linkers, and other functional groups to proteins and other biomolecules. lumiprobe.cominterchim.fr This includes the introduction of alkyne or azide groups to prepare biomolecules for subsequent click chemistry reactions. lumiprobe.cominterchim.fr

Propargyl-PEG5-NHS Ester: A Detailed Profile

This compound is a heterobifunctional linker that incorporates three key chemical motifs: a terminal alkyne group (propargyl), a polyethylene glycol spacer (PEG5), and an amine-reactive N-hydroxysuccinimide (NHS) ester. medchemexpress.comcreative-biolabs.com This specific combination of functionalities makes it a valuable tool in modern bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comalfagen.com.tr

The propargyl group serves as a handle for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comcreative-biolabs.com This allows for the efficient and specific attachment of the linker to molecules containing an azide group. creative-biolabs.com The PEG5 spacer, consisting of five ethylene (B1197577) glycol units, is hydrophilic and increases the solubility of the molecule in aqueous media. creative-biolabs.combroadpharm.com This property is crucial for biological applications. The NHS ester at the other end of the molecule provides a reactive site for conjugation to primary amines on proteins, peptides, or other biomolecules. creative-biolabs.comcd-bioparticles.net

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C18H27NO9 | cymitquimica.comnih.gov |

| Molecular Weight | 401.4 g/mol | cymitquimica.comnih.gov |

| Appearance | Liquid | cymitquimica.com |

| Purity | >95% | cymitquimica.com |

| Solubility | Not available | aksci.com |

| Storage | Store at -5°C, keep dry and avoid sunlight | biochempeg.com |

Table generated from data in search results.

Research Findings and Applications

This compound is primarily utilized as a linker in the construction of more complex biomolecules. Its dual functionality allows for a two-step conjugation process. First, the NHS ester can be reacted with a primary amine on a target protein or antibody. Subsequently, the terminal alkyne can be coupled with an azide-modified molecule, such as a drug or a fluorescent probe, via a click reaction. This modular approach provides a high degree of control over the final conjugate's structure.

Mechanisms of Amine-Reactive NHS Ester Linkage Formation

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that selectively target primary amines, such as those found on the side chains of lysine residues and the N-termini of proteins. creative-proteomics.comglenresearch.com The reaction mechanism involves a nucleophilic acyl substitution, where the primary amine attacks the carbonyl group of the NHS ester. creative-proteomics.comigem.org This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com

The reaction is commonly performed in various buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate. thermofisher.com It is crucial to avoid primary amine-containing buffers like Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comwindows.net For NHS esters that are not water-soluble, a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to first dissolve the reagent before adding it to the aqueous reaction mixture. glenresearch.comthermofisher.comwindows.net

Table 1: Key Parameters for NHS Ester-Amine Reactions

| Parameter | Optimal Range/Condition | Rationale |

| pH | 7.2 - 8.5 thermofisher.comlumiprobe.comthermofisher.com | Maximizes amine nucleophilicity while minimizing NHS ester hydrolysis. creative-proteomics.comlumiprobe.com |

| Temperature | 4°C to Room Temperature thermofisher.com | Balances reaction rate and stability of biomolecules and reagents. |

| Buffers | Phosphate, Borate, Bicarbonate, HEPES thermofisher.com | Non-amine containing to avoid competitive reactions. thermofisher.comwindows.net |

| Solvents for Insoluble Esters | DMSO, DMF glenresearch.comthermofisher.comwindows.net | Facilitates dissolution before addition to aqueous reaction. |

Scope of NHS Ester Applications in Derivatization

The reactivity of NHS esters with primary amines makes them exceptionally versatile for a wide range of derivatization applications in bioconjugation. glenresearch.comlumiprobe.com Their utility stems from the abundance of primary amines in many biomolecules, particularly proteins. creative-proteomics.com

Key applications include:

Protein and Peptide Labeling: NHS esters are widely used to attach various labels to proteins and peptides. igem.orglumiprobe.com This includes fluorescent dyes for imaging and detection, quenchers, and reporter groups. lumiprobe.com For instance, novel fluorescent N-hydroxysuccinimide esters have been synthesized for the derivatization of peptides to improve their detection limits in mass spectrometry. nih.govnih.govresearchgate.net

Bioconjugate Synthesis: They are instrumental in creating complex bioconjugates. This includes the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody to target cancer cells. medchemexpress.com

Surface Modification: NHS esters are used to functionalize surfaces, such as those of nanoparticles, microbeads, and microarray slides, for various bioanalytical and diagnostic purposes. rsc.orgcreative-biolabs.com

Click Chemistry Adaptation: Biomolecules can be modified with NHS esters that carry bioorthogonal handles, such as alkynes or azides, preparing them for subsequent "click" chemistry reactions. lumiprobe.com

Immunogen Preparation: They are used to conjugate haptens to carrier proteins to generate immunogens for antibody production. rsc.org

Cross-linking Studies: Homobifunctional NHS esters are employed to study protein-protein interactions by covalently linking interacting partners. thermofisher.com

The stability of the resulting amide bond ensures that the modification is robust and can withstand downstream processing and analysis. creative-proteomics.com

Introduction to this compound as a Heterobifunctional Crosslinker

This compound is a prime example of a heterobifunctional crosslinker, a molecule that possesses two different reactive groups. creative-biolabs.combroadpharm.com This particular compound features an NHS ester at one end and a propargyl group (a terminal alkyne) at the other, separated by a polyethylene glycol (PEG) spacer. creative-biolabs.comcd-bioparticles.net The PEG spacer, in this case consisting of five ethylene glycol units, is hydrophilic and serves to increase the solubility of the entire molecule in aqueous media. creative-biolabs.comcd-bioparticles.net

Functional Group Reactivity Profile (Propargyl and NHS Ester)

The utility of this compound lies in the distinct and orthogonal reactivity of its two functional groups.

NHS Ester Group: As detailed previously, the NHS ester is an amine-reactive group. creative-proteomics.comthermofisher.com It readily reacts with primary amines on biomolecules like proteins, peptides, or amine-coated surfaces to form a stable amide bond. creative-biolabs.comcd-bioparticles.net This reaction is typically the first step in a two-step conjugation process. thermofisher.com

Propargyl Group: The propargyl group contains a terminal alkyne, which is a key component in "click chemistry." medchemexpress.com Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing an azide group. medchemexpress.comcd-bioparticles.net This reaction is highly specific, efficient, and forms a stable triazole linkage. cd-bioparticles.net The alkyne group itself is generally unreactive towards the functional groups typically found in biomolecules, ensuring that it remains available for the subsequent click reaction. axispharm.com

Table 2: Reactivity Profile of this compound

| Functional Group | Reactive Partner | Resulting Linkage | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) creative-proteomics.comthermofisher.com | Amide Bond glenresearch.comthermofisher.com | pH-dependent (optimal 7.2-8.5), forms stable covalent bond. thermofisher.comlumiprobe.com |

| Propargyl (Terminal Alkyne) | Azide (-N₃) medchemexpress.comcd-bioparticles.net | Triazole Ring cd-bioparticles.net | Highly specific, bioorthogonal, requires copper catalyst (CuAAC). medchemexpress.comcd-bioparticles.net |

Strategic Advantages in Multifunctional Conjugation

The heterobifunctional nature of this compound offers significant strategic advantages for creating complex, multifunctional conjugates. thermofisher.comthermofisher.com The primary advantage is the ability to perform sequential and controlled conjugations. thermofisher.com

First, the NHS ester can be reacted with a primary amine on a biomolecule of interest. After this initial conjugation, and often after purification to remove excess reagent, the now alkyne-modified biomolecule can be introduced to a second molecule that has been functionalized with an azide. The highly specific click chemistry reaction then links the two molecules together. cd-bioparticles.net

This stepwise approach provides a high degree of control over the final conjugate structure, which is crucial for applications such as:

Building Antibody-Drug Conjugates (ADCs): The antibody can first be modified with the NHS ester end of the linker, and then the drug, bearing an azide, can be "clicked" on. medchemexpress.com

PROTAC Synthesis: this compound can serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity. medchemexpress.com

Functionalizing Surfaces: A surface can be amine-functionalized and then reacted with the NHS ester, leaving a field of propargyl groups ready to capture azide-containing molecules. creative-biolabs.com

Creating Complex Biological Probes: A fluorescent dye with an azide can be clicked onto a protein that has been pre-functionalized with the this compound, allowing for precise labeling. thermofisher.comlumiprobe.com

Structure

2D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZDUKRWTPZVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145220 | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-40-9 | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Propargyl Peg5 Nhs Ester Reactivity

Detailed Examination of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG5-NHS Ester

The propargyl group of the linker enables covalent bond formation with azide-containing molecules through the highly efficient and specific CuAAC reaction, a cornerstone of click chemistry. creative-biolabs.combroadpharm.commedchemexpress.com This reaction is prized for its high efficiency, mild reaction conditions, and bioorthogonality, as neither the alkyne nor the azide (B81097) functional groups are typically found in natural biological systems. mdpi.cominterchim.fr The result of the cycloaddition is a stable triazole linkage. creative-biolabs.comgenelink.com

Kinetic Studies of Triazole Formation with Various Azide Counterparts

Kinetic studies on model compounds provide insight into the reactivity of the propargyl group. A study comparing the reactivity of different alkynes found that propargyl alcohol had an initial reaction rate approximately 2.6 times higher than 5-hexyn-1-ol (B123273) under identical photo-initiated CuAAC conditions. nih.gov While electron-activated alkynes like propiolamides can be slightly more reactive, standard unactivated alkynes derived from propargyl building blocks perform exceptionally well with effective catalysts. nih.gov The choice of the azide counterpart also influences kinetics, with some studies noting that using azide-bearing probes can lead to cleaner reaction profiles compared to alkyne-bearing probes, which may be more susceptible to side reactions. mdpi.com

Table 1: Comparative Reactivity of Alkynes in CuAAC

| Alkyne Type | Relative Reactivity | Key Findings | Citations |

|---|---|---|---|

| Propargyl Compounds | High | Excellent combination of reactivity, cost, and ease of installation. | nih.gov |

| Propiolamides | Slightly Higher than Propargyl | Electronically activated, but with increased potential for Michael addition side reactions. | nih.gov |

| 5-hexyn-1-ol | Lower than Propargyl | Initial reaction rate was ~2.6 times slower than propargyl alcohol in a model system. | nih.gov |

| Tertiary Propargyl Carbamates | Unsuitable | Prone to copper-induced fragmentation, making them unsuitable for standard CuAAC. | nih.gov |

Influence of Catalyst Systems and Reaction Conditions on CuAAC Efficiency

The efficiency of the CuAAC reaction is heavily dependent on the catalyst system and the surrounding reaction conditions. The catalyst's primary role is to maintain a supply of the active Copper(I) species. nih.gov

Catalyst Systems: The conventional catalyst system is composed of a Cu(II) salt, such as CuSO₄, and a reducing agent, typically sodium ascorbate (B8700270). mdpi.com However, to improve efficiency, prevent copper-induced degradation of biomolecules, and reduce catalyst loading, various ligands are employed. mdpi.comnih.gov Chelating ligands like tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) stabilize the Cu(I) oxidation state and accelerate the reaction. mdpi.comnih.gov Other advanced catalyst systems, such as [CuBr(PPh₃)₃] or heteroleptic copper complexes, have been shown to be highly efficient even at low concentrations, minimizing potential toxicity and simplifying purification. mdpi.com

Reaction Conditions: CuAAC is robust and proceeds efficiently across a wide range of conditions. It can be performed in various solvents, including aqueous buffers ideal for bioconjugation, as well as organic solvents like DMSO and DMF. nih.gov The reaction is effective over a broad pH range (typically 4-12) and temperatures (0–160°C), though room temperature is common. nih.gov The use of sodium ascorbate as a reductant can sometimes lead to side reactions with proteins due to the formation of reactive byproducts; however, optimized protocols and additives can mitigate these effects. nih.gov

Table 2: Influence of Catalyst Components on CuAAC Efficiency

| Component | Function / Effect | Examples | Citations |

|---|---|---|---|

| Copper Source | Provides the catalytic metal center. | CuSO₄, CuBr | nih.govmdpi.com |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate | nih.govmdpi.com |

| Chelating Ligand | Stabilizes Cu(I), increases reaction rate, and limits side reactions. | TBTA, THPTA, Bathophenanthroline | mdpi.comnih.govnih.gov |

| Alternative Catalysts | Pre-formed Cu(I) complexes that offer high efficiency at low loadings. | [CuBr(PPh₃)₃], [Cu(PPh₃)₂][NO₃] | mdpi.com |

Stereochemical Outcomes and Regioselectivity in Cycloaddition

A defining feature of the copper-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. genelink.comnih.gov This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. rsc.org

Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism behind this selectivity. rsc.org The copper(I) catalyst coordinates to the terminal alkyne of the this compound, significantly altering the electronic properties of the molecule. This coordination facilitates a polar, stepwise mechanism that proceeds through a low-energy pathway to form the 1,4-isomer. rsc.org The high barrier of activation for the competing pathway to the 1,5-isomer makes its formation negligible. rsc.org The mild conditions of the CuAAC reaction are also advantageous for preserving the stereochemical integrity of complex chiral molecules, such as peptides and proteins, that are being conjugated.

In-depth Analysis of Amine-Reactive NHS Ester Coupling with this compound

The N-hydroxysuccinimide (NHS) ester functional group of the linker reacts specifically with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable and irreversible amide bond. thermofisher.comthermofisher.combroadpharm.comthermofisher.com This reaction is one of the most common and reliable methods for bioconjugation. glenresearch.com

Reaction Kinetics with Primary Amine Substrates

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The rate of this reaction is significantly influenced by the nucleophilicity of the amine. Kinetic studies on model NHS esters in aqueous buffers have shown that the observed rate constant correlates directly with the concentration of the free, unprotonated amine. researchgate.net The relationship between amine basicity and the nucleophilic rate constant (k₁) is strong, with a Brønsted coefficient (βnuc) of 1.0, indicating that more basic amines (within a certain pKa range) react more quickly due to a higher concentration of the tetrahedral intermediate formed during the reaction. researchgate.net

A major competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. thermofisher.comthermofisher.com Primary amines are substantially better nucleophiles than water, so the amidation reaction is generally favored. glenresearch.com Reaction times are typically between 30 minutes and 4 hours at room temperature, or can be extended overnight at 4°C for sensitive substrates. nih.govbroadpharm.comlumiprobe.com

Table 3: Kinetic Parameters of NHS Ester Reactions

| Parameter | Description | Typical Values / Conditions | Citations |

|---|---|---|---|

| Reaction Time | Time to achieve sufficient conjugation. | 0.5 - 4 hours at room temperature; up to 24 hours at 4°C. | nih.govbroadpharm.comlumiprobe.comaxispharm.com |

| Rate Dependence | The reaction rate is pseudo-first-order with respect to the free amine concentration. | k_obsd - k_OH- × [OH-] = k₁[amine]_free | researchgate.net |

| Brønsted Coefficient (βnuc) | Measures the sensitivity of the rate constant to the amine's basicity. | 1.0 | researchgate.net |

| Hydrolysis Half-Life (t₁/₂) at 4°C | Rate of the primary competing reaction. | 4-5 hours at pH 7.0; 10 minutes at pH 8.6. | thermofisher.comthermofisher.com |

Competitive Reactions and Selectivity Considerations in Complex Biological Media

The N-hydroxysuccinimide (NHS) ester moiety of this compound is designed to react with primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins, to form stable amide bonds. nih.govthermofisher.com This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 to 9. thermofisher.combiorxiv.org However, within complex biological media such as cell lysates or serum, a variety of other nucleophilic functional groups exist, leading to potential competitive reactions.

The primary competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water, releasing N-hydroxysuccinimide and the free carboxylate form of the linker. thermofisher.com The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher pH values. For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6. thermofisher.com

Beyond hydrolysis, NHS esters can exhibit reactivity towards other nucleophilic amino acid side chains. While widely considered amine-specific, studies have shown that NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine to form less stable O-acyl esters. nih.govbiorxiv.orgnih.gov These side reactions are more prevalent at higher pH ranges (pH 8.0-9.0) where the desired amine reaction is also optimal, creating a kinetic competition. biorxiv.org Chemoproteomic studies using alkyne-functionalized NHS-ester probes have confirmed broad reactivity in complex proteomes, labeling not only lysines but also a significant number of serines and threonines, with minor reactivity observed for tyrosines, arginines, and cysteines. nih.gov The formation of these alternative ester linkages, such as tyrosyl esters, is often reversible. nih.govbiorxiv.org

The selectivity for primary amines over other nucleophiles is therefore a critical consideration. Factors influencing selectivity include the local environment and accessibility of the amino acid residue, the pH of the reaction buffer, and the concentration of the reactants. nih.gov In complex protein mixtures, the abundance of water and other nucleophiles makes efficient and specific labeling a challenge that requires careful optimization of reaction conditions. nih.govbiorxiv.org

Table 1: Reactivity of NHS Esters with Nucleophiles in Biological Media

| Nucleophile | Target Amino Acid(s) | Resulting Bond | Stability | Favorable Conditions | Citations |

|---|---|---|---|---|---|

| Primary Amine | Lysine, N-terminus | Amide | Stable | pH 7.2 - 9.0 | nih.govthermofisher.com |

| Hydroxyl | Serine, Threonine, Tyrosine | O-acyl Ester | Labile, Reversible | pH > 8.0 | nih.govbiorxiv.orgnih.gov |

| Thiol | Cysteine | Thioester | Labile, prone to exchange | Relatively scarce, less favored | acs.org |

| Water | (Solvent) | Carboxylate (Hydrolysis) | N/A | Increases with pH | thermofisher.com |

Orthogonal Reactivity and Sequential Bioconjugation Strategies Utilizing this compound

The bifunctional nature of this compound, featuring an amine-reactive NHS ester and an azide-reactive propargyl group, makes it an ideal tool for orthogonal and sequential bioconjugation strategies. creative-biolabs.commedchemexpress.com Orthogonality in this context means that each functional group reacts selectively with its target without interfering with the other, allowing for controlled, stepwise construction of complex biomolecular conjugates. aatbio.com

The design of a sequential conjugation strategy involves two distinct chemical transformations: the acylation of a primary amine by the NHS ester and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. creative-biolabs.comreading.ac.uk The key principle is to perform these reactions in an order that maximizes yield and purity of the final conjugate.

Typically, the NHS ester reaction is performed first. A biomolecule containing primary amines (e.g., a protein or antibody) is reacted with this compound to introduce the propargyl-PEG5 moiety. cd-bioparticles.netbroadpharm.com This step is usually conducted in an amine-free buffer at a controlled pH (typically 7.2-8.5) to balance reactivity with the rate of hydrolysis. thermofisher.com Following this initial conjugation, it is crucial to remove the excess, unreacted this compound and the NHS byproduct, often accomplished through size-exclusion chromatography or dialysis.

The second step involves the "click" reaction, where the newly introduced terminal alkyne (propargyl group) is conjugated to a molecule bearing an azide (N₃) group. creative-biolabs.com This reaction is catalyzed by copper(I) and is highly specific, rapid, and generally unaffected by the functional groups present in biological molecules, making it bioorthogonal. genelink.comiris-biotech.de The reaction proceeds efficiently in a wide range of solvents, including aqueous buffers. iris-biotech.de

Table 2: Typical Reaction Parameters for Sequential Conjugation

| Parameter | Step 1: Amidation (NHS Ester) | Step 2: Click Chemistry (CuAAC) | Citations |

|---|---|---|---|

| Reactive Groups | NHS Ester + Primary Amine | Propargyl (Alkyne) + Azide | thermofisher.comcreative-biolabs.com |

| Typical pH | 7.2 - 8.5 | 4.0 - 8.5 (flexible) | thermofisher.comiris-biotech.de |

| Catalyst | None (base-catalyzed by amine) | Copper (I) source (e.g., CuBr, CuSO₄/ascorbate) | genelink.com |

| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Aqueous buffers, DMSO/water mixtures | thermofisher.comgenelink.com |

| Temperature | 4°C to Room Temperature | Room Temperature | genelink.com |

| Key Consideration | Control of pH to minimize hydrolysis; Removal of excess reagent | Use of a ligand (e.g., TBTA, THPTA) to stabilize Cu(I) and protect biomolecules | thermofisher.comiris-biotech.de |

Minimizing cross-reactivity is fundamental to the success of sequential conjugations. The chemical orthogonality of the NHS ester and propargyl groups is the primary defense against side reactions. The NHS ester does not react with azides, and the propargyl group is inert to the amines targeted by the NHS ester under standard conditions. aatbio.com

However, practical steps are necessary to ensure clean, well-defined products:

Purification Between Steps: As mentioned, removing excess this compound after the first step is critical. Failure to do so would result in the subsequent azide-containing molecule reacting with the leftover linker, leading to undesired byproducts that can be difficult to separate from the target conjugate.

Quenching of Reactive Groups: After the initial amidation reaction is complete, any remaining unreacted NHS esters on the biomolecule can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to prevent any unintended reactions in subsequent steps.

Catalyst Choice and Removal: In the CuAAC step, the copper catalyst can be cytotoxic and may need to be removed from the final product, especially for in-vivo applications. preprints.org The use of copper-chelating ligands can also mitigate potential damage to biomolecules. iris-biotech.de Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed if the propargyl group is replaced with a strained alkyne (like DBCO), eliminating the need for a copper catalyst altogether. aatbio.com

By adhering to these principles of sequential addition, purification, and quenching, this compound can be used to reliably generate complex, multifunctional biomolecular architectures.

Design Principles for Sequential Click and Amidation Reactions

Theoretical Frameworks for Predicting this compound Reactivity

Predicting the reactivity of a bifunctional linker like this compound is essential for optimizing conjugation protocols and designing novel molecular constructs. Theoretical frameworks, including computational chemistry and structure-activity relationship modeling, provide powerful tools for this purpose.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to model the reaction pathways of both the amidation and click chemistry steps. researchgate.net These approaches allow for the detailed investigation of electronic structure, transition states, and reaction energetics.

For the NHS ester-amine reaction, DFT calculations can elucidate the reaction mechanism, determine activation energy barriers, and predict the relative reactivity of different nucleophiles (e.g., lysine vs. serine). researchgate.net By modeling the transition state structures, researchers can understand how factors like solvent and the local protein environment influence the reaction rate and selectivity.

Similarly, the mechanism of the CuAAC reaction has been extensively studied using computational methods. These studies can rationalize the role of the copper catalyst and the coordinating ligands in lowering the activation barrier and ensuring the high regioselectivity of the triazole ring formation. Such computational insights are invaluable for designing more efficient catalytic systems or predicting the feasibility of a reaction with novel substrates. researchgate.netacs.org

Table 3: Application of Computational Chemistry to Bioconjugation Reactions

| Computational Method | Information Gained | Relevance to this compound | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Activation energies, transition state geometries, reaction mechanisms, global reactivity descriptors. | Predicts reactivity of NHS ester with different amino acids; Elucidates the catalytic cycle of CuAAC. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent accessibility of reactive sites, protein-linker interactions. | Assesses the accessibility of lysine residues on a protein surface for NHS ester conjugation. | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy energetics for a reaction occurring within a large biomolecular system (e.g., an enzyme active site). | Models the NHS ester reaction in the specific microenvironment of a protein's binding pocket. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models and kinetic analyses provide a framework for correlating the structural features of reactants with the efficiency and rate of the conjugation reaction. researchgate.netamazonaws.com For this compound, these models can predict how changes in the linker or the target biomolecule will affect the outcome.

Key parameters that can be modeled include:

Linker Length and Composition: The length and hydrophilicity of the PEG spacer can influence the solubility of the linker and its accessibility to reactive sites on a target protein. creative-biolabs.combroadpharm.com Kinetic models can simulate how spacer arm length affects the probability and rate of a successful second-end reaction in a cross-linking scenario. nih.gov

Substrate Properties: The reactivity of a target primary amine is not uniform across all proteins or even within a single protein. The local pKa of a lysine residue, its solvent accessibility, and the presence of neighboring charged or bulky groups can dramatically alter its nucleophilicity. Kinetic models can incorporate these parameters to predict site-specific reaction yields. nih.gov

By developing these theoretical models and validating them with experimental data, it becomes possible to rationally design more efficient bioconjugation strategies, troubleshoot suboptimal reactions, and predict the behavior of new linker-biomolecule pairs without exhaustive empirical screening. nih.govacs.org

Advanced Methodologies for Synthesis and Characterization of Propargyl Peg5 Nhs Ester Conjugates

Synthetic Strategies for Propargyl-PEG5-NHS Ester Derivatives

The synthesis of biomolecule conjugates using this compound involves the formation of a stable amide bond between the NHS ester of the linker and a primary amine on the biomolecule. reading.ac.ukacs.org The terminal alkyne group is then available for subsequent "click" reactions with azide-modified molecules. medchemexpress.com

Solid-Phase Synthesis Techniques for Peptide and Oligonucleotide Conjugation

Solid-phase synthesis (SPPS) is a powerful technique for the controlled, site-specific incorporation of this compound into peptides and oligonucleotides. iris-biotech.de This method involves building the biomolecule on a solid support, which allows for easy purification by simple filtration and washing steps. nih.gov

In the context of peptide synthesis, the this compound can be introduced at the N-terminus of the peptide chain after the final amino acid has been coupled. preprints.org The standard Fmoc-based SPPS protocol is typically employed. nih.gov After the complete assembly of the peptide on the resin, the N-terminal Fmoc protecting group is removed, and the free amine is then reacted with the this compound. preprints.org The conjugation is usually performed in a suitable solvent like DMF, often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction. nih.gov The progress of the reaction can be monitored using standard analytical techniques like HPLC. nih.gov Once the conjugation is complete, the peptide-PEG conjugate is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

For oligonucleotide synthesis, a similar strategy can be applied. An amino-modified nucleotide can be incorporated at a specific position in the sequence during automated synthesis. After the synthesis is complete, the oligonucleotide is deprotected and cleaved from the solid support, and the amino group is then reacted with this compound in solution. Alternatively, the conjugation can be performed while the oligonucleotide is still attached to the solid support, provided the linker and the growing chain are stable to the subsequent deprotection conditions.

The use of solid-phase synthesis offers several advantages for creating peptide and oligonucleotide conjugates with this compound. It allows for precise control over the site of modification, leading to a homogeneous product. The purification process is also simplified, as excess reagents and byproducts can be easily washed away from the resin-bound conjugate.

A general workflow for the solid-phase synthesis of a peptide-Propargyl-PEG5 conjugate is outlined below.

| Step | Description | Key Reagents |

| 1. Peptide Synthesis | Automated or manual Fmoc-SPPS on a suitable resin. | Fmoc-amino acids, HBTU, DIPEA, Piperidine in DMF |

| 2. N-terminal Deprotection | Removal of the Fmoc group from the final amino acid. | 20% Piperidine in DMF |

| 3. Conjugation | Reaction of the free N-terminal amine with this compound. | This compound, DIPEA in DMF |

| 4. Cleavage and Deprotection | Release of the conjugate from the resin and removal of side-chain protecting groups. | TFA/TIS/H₂O cocktail |

| 5. Purification | Isolation of the final product. | Preparative HPLC |

Solution-Phase Conjugation Protocols for Protein and Antibody Modification

Solution-phase conjugation is the most common method for modifying proteins and antibodies with this compound. broadpharm.comcd-bioparticles.net This approach involves reacting the biomolecule with the linker in a buffered aqueous solution. lumiprobe.com The primary targets for the NHS ester are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein or antibody. preprints.org

The protocol for solution-phase conjugation is relatively straightforward. The protein or antibody is first dialyzed or buffer-exchanged into an appropriate reaction buffer, typically a phosphate (B84403) or bicarbonate buffer at pH 8.3-8.5. lumiprobe.com A stock solution of this compound is prepared in a water-miscible organic solvent like DMSO or DMF and then added to the protein solution with gentle mixing. lumiprobe.com The reaction is allowed to proceed for a specific duration, usually 1-4 hours at room temperature or overnight at 4°C. lumiprobe.com

After the reaction is complete, the unreacted linker and any byproducts are removed from the conjugate. This is typically achieved through size-based separation techniques such as dialysis, diafiltration, or size-exclusion chromatography (gel filtration). These methods effectively separate the larger protein conjugate from the smaller linker molecules.

The degree of labeling, which is the average number of PEG linkers attached to each protein molecule, can be controlled by adjusting the molar ratio of the this compound to the protein. A higher molar excess of the linker will generally result in a higher degree of labeling. The degree of labeling can be determined using various analytical techniques, including mass spectrometry.

A typical protocol for the solution-phase conjugation of a protein with this compound is summarized below.

| Step | Description |

| 1. Buffer Exchange | The protein is transferred into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). |

| 2. Linker Preparation | A stock solution of this compound is prepared in DMSO or DMF. |

| 3. Conjugation Reaction | The linker solution is added to the protein solution and incubated for 1-4 hours at room temperature. |

| 4. Purification | The conjugate is purified from excess linker and byproducts using dialysis or size-exclusion chromatography. |

Spectroscopic and Analytical Techniques for Conjugate Characterization

Thorough characterization of this compound conjugates is essential to confirm successful conjugation, determine the degree of labeling, and ensure the purity and structural integrity of the final product.

Advanced Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of biomolecule conjugates. smolecule.com It provides a direct measurement of the molecular weight of the conjugate, which allows for the confirmation of successful conjugation and the determination of the degree of labeling.

For protein and antibody conjugates, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is a commonly used technique. nih.gov By comparing the mass spectrum of the unmodified protein with that of the conjugate, the number of attached PEG linkers can be determined. The mass of the this compound is approximately 401.4 Da. nih.gov Therefore, the addition of each linker will result in a corresponding mass shift in the spectrum.

Electrospray ionization (ESI) MS is another powerful technique that is often coupled with liquid chromatography (LC-MS). This allows for the separation of different species in the reaction mixture before they are introduced into the mass spectrometer. LC-MS can provide information on the purity of the conjugate and can also be used to quantify the degree of labeling.

For smaller conjugates, such as those with peptides, high-resolution mass spectrometry can provide very accurate mass measurements, further confirming the identity of the product.

The table below shows hypothetical mass spectrometry data for a protein with a molecular weight of 50,000 Da after conjugation with this compound.

| Species | Expected Molecular Weight (Da) |

| Unmodified Protein | 50,000 |

| Protein + 1 Propargyl-PEG5 linker | 50,401.4 |

| Protein + 2 Propargyl-PEG5 linkers | 50,802.8 |

| Protein + 3 Propargyl-PEG5 linkers | 51,204.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of molecules. broadpharm.comaliyuncs.com While NMR is more commonly used for smaller molecules, it can provide valuable information about this compound and its conjugates, particularly for peptide conjugates.

¹H NMR spectroscopy can be used to confirm the presence of the characteristic signals of the this compound. aliyuncs.com The propargyl group will show a characteristic signal for the acetylenic proton. The ethylene (B1197577) glycol units of the PEG spacer will have a distinct signal in the spectrum. The NHS ester also has characteristic proton signals. The disappearance of the NHS ester signals and the appearance of new amide bond signals in the spectrum of the conjugate can confirm successful conjugation.

For peptide conjugates, two-dimensional NMR techniques, such as COSY and TOCSY, can be used to assign the proton resonances of the peptide and the PEG linker. NOESY experiments can provide information about the through-space proximity of protons, which can be used to determine the three-dimensional structure of the conjugate and to identify the site of conjugation.

The table below lists the expected ¹H NMR chemical shifts for the key protons in this compound.

| Proton | Expected Chemical Shift (ppm) |

| Acetylenic proton (C≡C-H ) | ~2.5 |

| Methylene (B1212753) protons adjacent to the alkyne (-CH₂ -C≡CH) | ~4.2 |

| PEG methylene protons (-O-CH₂ -CH₂ -O-) | ~3.6-3.7 |

| NHS ester protons | ~2.8 |

Chromatographic Methods (HPLC, SEC) for Purity and Conjugation Efficiency

The assessment of purity and conjugation efficiency is critical for the validation of bioconjugates synthesized using this compound. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are indispensable tools for this purpose, providing detailed quantitative and qualitative information.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is extensively used to determine the purity of the this compound reagent itself, which is typically reported to be above 95-98%. biochempeg.combroadpharm.com For the resulting conjugates, HPLC is used to separate the final product from unreacted starting materials (e.g., the protein or peptide) and excess linker. The conjugation efficiency can be calculated by comparing the peak areas of the conjugated molecule to the unconjugated starting material. When coupled with Mass Spectrometry (HPLC-MS), this method provides definitive confirmation of successful conjugation by detecting the expected mass shift corresponding to the addition of the Propargyl-PEG5 linker.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is highly effective for analyzing the conjugation of this compound to larger biomolecules like antibodies or nanoparticles. SEC-HPLC can confirm the formation of the conjugate, identify any aggregation that may have occurred during the reaction, and separate the larger conjugate from the smaller, unreacted linker. Studies have demonstrated the use of SEC-HPLC to validate conjugation efficiencies greater than 95%.

The following table summarizes typical data obtained from chromatographic analysis of this compound conjugations.

| Parameter | Method | Typical Findings | Purpose |

| Reagent Purity | RP-HPLC | >95% | Ensures quality of starting materials. biochempeg.com |

| Conjugate Purity | RP-HPLC, SEC-HPLC | Single, well-defined peak for the conjugate, separated from reactants. | Confirms successful purification and homogeneity of the final product. |

| Conjugation Efficiency | RP-HPLC, SEC-HPLC | >95% | Quantifies the extent of the reaction by comparing conjugated vs. unconjugated species. |

| Conjugate Identity | HPLC-MS | Detection of expected molecular weight increase post-reaction. | Confirms the covalent attachment of the linker to the target molecule. |

| Aggregation | SEC-HPLC | Absence of high molecular weight peaks. | Assesses the integrity of the bioconjugate, ensuring it has not formed undesirable aggregates. |

UV-Vis Spectroscopy and Fluorescence Techniques for Quantification of Labeled Molecules

Spectroscopic methods offer sensitive and accessible means to quantify labeled molecules and assess conjugation.

UV-Vis Spectroscopy is a standard technique for characterizing these conjugates. The efficiency of certain reactions can be monitored using UV-Vis spectroscopy; for instance, the hydrolysis of the N-hydroxysuccinimide (NHS) ester can be followed by observing the change in absorbance at 260-280 nm. mdpi.com Once the conjugate is purified, its concentration is often determined by measuring the absorbance at 280 nm (for proteins containing tryptophan and tyrosine residues) and applying the Beer-Lambert law.

Fluorescence Techniques provide a highly sensitive method for quantification. If the target molecule is not intrinsically fluorescent, the propargyl group on the linker allows for a secondary reaction with an azide-functionalized fluorescent probe (e.g., Alexa Fluor 647 Azide) via click chemistry. rsc.org The fluorescence of the resulting product can then be measured to quantify the amount of labeled molecule. Calibration curves using known concentrations of the fluorophore are used for accurate determination. rsc.org In some cases, the intrinsic fluorescence of the biomolecule itself, such as tryptophan residues in a protein, can be utilized to quantify the concentration of the final conjugate after purification. rsc.org

The table below outlines common spectroscopic quantification approaches.

| Technique | Method | Application | Key Considerations |

| UV-Vis Spectroscopy | Absorbance measurement at 280 nm | Quantification of purified protein/antibody conjugates. | Requires knowledge of the conjugate's extinction coefficient. |

| UV-Vis Spectroscopy | Monitoring absorbance at 260-280 nm | Assessing the rate of NHS ester hydrolysis. mdpi.com | This is primarily for kinetic studies of the linker itself. |

| Fluorescence Spectroscopy | Post-conjugation labeling with an azide-fluorophore via click chemistry. | Quantification of molecules labeled with the propargyl linker. rsc.org | Requires a secondary reaction step and subsequent purification. |

| Fluorescence Spectroscopy | Measurement of intrinsic protein fluorescence (e.g., Tryptophan). | Quantification of the final purified conjugate. rsc.org | Applicable only to fluorescent proteins; signal may be affected by conjugation. |

Evaluation of Conjugate Stability and Integrity

In Vitro Stability in Biological Buffers and Serum

The stability of conjugates formed with this compound is a critical factor for their application in biological systems. The linker itself is designed to create a stable covalent bond. The NHS ester reacts with primary amines to form a highly stable amide bond. acs.org The terminal propargyl group, when reacted with an azide (B81097) via copper-catalyzed click chemistry, forms an equally stable triazole linkage.

However, the stability of the unreacted linker is a different matter. The NHS ester group is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine coupling. mdpi.com The rate of hydrolysis is pH-dependent. At pH 7.4, the half-life of a typical NHS ester is in the range of hours, while at a more alkaline pH of 8.6, it can be as short as 10 minutes. mdpi.com Therefore, conjugation reactions are carefully timed and buffered.

Studies on the stability of the final, purified conjugate in biological media like phosphate-buffered saline (PBS) and serum are essential to predict its performance in vitro and in vivo. The amide and triazole bonds are generally very stable under these conditions.

The following table summarizes stability data for the linker and its conjugates.

| Component | Condition | Stability Finding | Implication |

| This compound (unreacted) | Aqueous Buffer (pH 7.4) | Half-life of NHS ester is 4-6 hours. | Conjugation reactions must be performed efficiently within this timeframe. |

| This compound (unreacted) | Aqueous Buffer (pH 8.6, 4°C) | Half-life of NHS ester is ~10 minutes. mdpi.com | Higher pH speeds up both conjugation and hydrolysis, requiring careful optimization. |

| Amide Bond (post-conjugation) | Biological Buffers, Serum | Highly stable. | Ensures the integrity of the linkage between the PEG chain and the biomolecule. acs.org |

| Triazole Linkage (post-click) | Biological Buffers, Serum | Highly stable. | Ensures the integrity of the linkage formed by the propargyl group. |

| PEGylated Conjugate | Buffer, Serum | PEG spacer enhances solubility and stability compared to the unmodified molecule. acs.org | Improves the pharmacokinetic and handling properties of the conjugate. |

Assessment of Linker Cleavability (if applicable to the specific conjugate design)

The this compound is classified as a non-cleavable linker. creative-biolabs.com The functional groups it employs to connect to other molecules—the NHS ester and the propargyl group—form exceptionally stable bonds under typical physiological conditions.

Amide Bond: The reaction between the NHS ester and a primary amine on a biomolecule results in a robust amide bond that is resistant to cleavage. acs.org

Triazole Ring: The propargyl group is designed for use in click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction creates a stable triazole ring, which is not susceptible to cleavage in biological environments.

While some sources may refer to this linker in the context of "cleavable ADC linkers," this is generally a misnomer for the linker itself. medchemexpress.comchemondis.commedchemexpress.com Such a description likely refers to a larger, multi-component construct where the this compound is used to attach a payload to a molecule that contains a separate, intentionally designed cleavable site (e.g., a peptide sequence sensitive to proteases or a disulfide bond). precisepeg.com The inherent chemistry of the this compound does not include a cleavable moiety. Therefore, for a standard conjugate design using this linker, linker cleavability is not an applicable concept. The stability of the formed conjugate is a key feature. nih.gov

Applications of Propargyl Peg5 Nhs Ester in Biomedical Research

Development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)

In the construction of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload, enabling targeted delivery of the drug to cancer cells. Propargyl-PEG5-NHS ester facilitates a two-step conjugation strategy. First, the NHS ester group reacts with primary amines, most commonly found on lysine (B10760008) residues on the surface of the antibody. thermofisher.comthermofisher.com This reaction is typically performed in a buffer with a pH of 7.2-8.5 and results in the formation of a stable covalent amide bond, attaching the linker to the antibody. thermofisher.comlumiprobe.com

Once the antibody is functionalized with the propargyl-PEG linker, the terminal alkyne group is available for the second step: conjugation to the drug payload. medchemexpress.com The payload is typically modified to contain an azide (B81097) group. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction "clicks" the azide-modified payload onto the alkyne-functionalized antibody, forming a highly stable triazole linkage. creative-biolabs.comcd-bioparticles.net This modular approach allows for the separate optimization of the antibody and payload before their final conjugation.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com These molecules consist of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. precisepeg.com this compound serves as an effective PEG-based PROTAC linker. medchemexpress.commedchemexpress.com

The synthesis strategy often involves reacting the NHS ester end of the linker with an available amine on one of the two ligands (for instance, the E3 ligase ligand). medchemexpress.comprecisepeg.com This creates a ligand-linker intermediate with a terminal propargyl group. The second ligand (targeting the protein of interest) is prepared with an azide functionality. The two components are then joined using the CuAAC click reaction. medchemexpress.com This synthetic route provides a reliable method for connecting the two distinct and often complex ligands. The properties of the linker itself are critical for a PROTAC's success. precisepeg.combiochempeg.com The PEG chain improves the solubility and cell permeability of the PROTAC molecule. precisepeg.com Furthermore, the length and flexibility of the linker are paramount for allowing the two ligands to simultaneously bind their respective proteins and form a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.combiochempeg.com

Table 2: Key Bioconjugation Reactions of this compound

| Reaction | Reactive Groups | Bond Formed | Typical Conditions |

|---|---|---|---|

| Amine Coupling | NHS ester + Primary Amine (-NH₂) | Amide | pH 7.2 - 8.5 in aqueous buffer (e.g., phosphate (B84403), borate). thermofisher.comthermofisher.com |

| Click Chemistry (CuAAC) | Alkyne + Azide (-N₃) | 1,2,3-Triazole | Copper(I) catalyst in aqueous or organic solvents (e.g., DMSO). creative-biolabs.comcd-bioparticles.net |

The linker in an ADC or PROTAC significantly influences its pharmacokinetic (PK) and pharmacodynamic (PD) properties. biochempeg.com The inclusion of a hydrophilic PEG linker, such as in this compound, has several beneficial effects.

For pharmacodynamics, the linker's characteristics directly affect the therapeutic's mechanism of action. In ADCs, the stability of the linker in circulation is crucial to prevent premature payload release, which could cause systemic toxicity. biochempeg.com The linker must ensure the payload remains attached until the ADC reaches its target. In PROTACs, the linker's length and conformation dictate the geometry of the ternary complex. precisepeg.combiochempeg.com An optimal linker configuration is necessary to achieve the proximity and orientation between the E3 ligase and the target protein required for efficient ubiquitination and subsequent degradation, thus driving the drug's efficacy. precisepeg.com

Role of this compound in PROTAC Synthesis

Design and Synthesis of Molecular Probes for Bioimaging and Diagnostics

The orthogonal reactive ends of this compound make it an ideal tool for the design and synthesis of molecular probes for bioimaging and diagnostics. broadpharm.com The NHS ester allows for covalent attachment to targeting biomolecules like antibodies or peptides, while the propargyl group provides a reliable handle for attaching a reporter molecule, such as a fluorescent dye or a radionuclide chelator, via click chemistry. creative-biolabs.com

To create fluorescent probes for cellular imaging, this compound can be used to link a targeting protein to a fluorescent dye. The process typically involves first reacting the NHS ester with amine residues on a protein of interest, such as an antibody. biotium.com This step yields a protein functionalized with the propargyl-PEG linker. Subsequently, a fluorescent dye that has been chemically modified to contain an azide group is introduced. lumiprobe.com A highly efficient CuAAC click reaction then covalently attaches the dye to the protein via the linker. lumiprobe.com The resulting fluorescently-labeled protein can be used in a variety of cellular imaging applications, such as fluorescence microscopy or flow cytometry, to visualize the localization and trafficking of the protein within living cells. The hydrophilic PEG spacer can also help to prevent quenching and aggregation of the dye, improving the brightness and quality of the fluorescent signal.

In nuclear medicine, PET and SPECT imaging are powerful diagnostic tools that rely on the detection of gamma rays emitted by radiolabeled probes. This compound can be instrumental in the synthesis of such probes. The strategy is analogous to that for fluorescent probes. A targeting biomolecule, such as an antibody or peptide, is first conjugated to the linker via the NHS ester group. celluars.com In parallel, a chelator molecule (e.g., NOTA, DOTA), which is capable of securely binding a metallic radionuclide, is modified with an azide group. nih.gov

The azide-functionalized chelator is then attached to the propargyl-functionalized biomolecule using a click reaction. nih.gov The final step is the introduction of the radionuclide (e.g., Gallium-68 for PET, Copper-64 for PET) which becomes tightly bound within the chelator. celluars.comnih.gov This method has been used to construct radiolabeled antibodies and other targeting agents. celluars.com The resulting radiotracer can be administered to a patient, where it accumulates at the target site (e.g., a tumor) and allows for non-invasive visualization of the target's location and extent through PET or SPECT imaging. nih.gov The high efficiency and mild conditions of the click chemistry reaction are particularly advantageous when working with sensitive biomolecules and short-lived radionuclides. nih.gov

Development of Biosensors and Diagnostic Assays

The unique properties of this compound make it a valuable reagent in the development of sensitive and specific biosensors and diagnostic assays. The NHS ester allows for the straightforward immobilization of biorecognition elements, such as antibodies or enzymes, onto amine-functionalized sensor surfaces. creative-biolabs.com Following this immobilization, the terminal propargyl group remains available for the subsequent attachment of signaling molecules or other functional components via click chemistry. creative-biolabs.com This modular approach enables the construction of complex biosensor architectures with precise control over the orientation and density of the immobilized biomolecules.

Recent research has highlighted the importance of surface modifying linkers in enhancing the performance and stability of biosensors. researchgate.net The PEG spacer in this compound contributes to reducing non-specific protein adsorption, a critical factor in minimizing background noise and improving the signal-to-noise ratio in biosensor platforms. researchgate.net This anti-fouling property is crucial for the development of reliable and robust diagnostic assays that can function effectively in complex biological samples. The ability to create well-defined and functionalized surfaces is essential for the development of next-generation electrochemical biosensors and other diagnostic platforms. researchgate.net

Surface Functionalization for Biomaterials and Nanotechnology

This compound is extensively used for the surface functionalization of a wide range of materials in biomaterials science and nanotechnology. axispharm.com Its bifunctional nature allows for the covalent attachment of biomolecules to various surfaces, thereby imparting biological activity and improving biocompatibility.

Covalent Attachment to Polymer Surfaces and Nanoparticles

The NHS ester end of the molecule readily reacts with primary amines present on the surfaces of polymers and nanoparticles, forming stable amide bonds. cd-bioparticles.netmedchemexpress.com This provides a robust method for covalently linking the PEGylated alkyne to these materials. Subsequently, the propargyl group can be utilized for the "click" conjugation of azide-modified biomolecules, such as peptides, proteins, or nucleic acids. medchemexpress.com This two-step process allows for the creation of multifunctional nanoparticles and polymer surfaces with precisely controlled surface chemistry. For instance, nanoparticles functionalized with this compound can be further decorated with targeting ligands and therapeutic agents for applications in drug delivery and medical imaging. The PEG spacer in this context serves to increase the solubility and stability of the modified nanoparticles in biological fluids. cd-bioparticles.net

Creation of Bio-Interfaces for Cell Culture and Tissue Engineering

The ability to modify surfaces with bioactive molecules is fundamental to the fields of cell culture and tissue engineering. This compound facilitates the creation of customized bio-interfaces that can influence cell behavior, such as adhesion, proliferation, and differentiation. axispharm.combiochempeg.com Surfaces can first be functionalized with the linker, and then peptides or other signaling molecules containing an azide group can be "clicked" onto the surface. This allows for the precise spatial arrangement of biochemical cues, mimicking the natural extracellular matrix. Such controlled presentation of biological signals is crucial for guiding tissue formation and regeneration in tissue engineering applications. cd-bioparticles.net

Development of Functionalized Coatings and Biosensor Platforms

Functionalized coatings are essential for a variety of biomedical devices and diagnostic tools. This compound can be used to create coatings that are not only biocompatible but also possess specific functionalities. biochempeg.comcelluars.com For example, a surface can be coated with a polymer bearing amine groups, which are then reacted with this compound. This results in a surface covered with terminal alkyne groups, ready for the attachment of various azide-containing molecules. This strategy has been employed in the development of advanced biosensor platforms where the controlled immobilization of capture probes is critical for performance. celluars.com

Applications in Advanced Drug Delivery Systems

This compound is a key component in the design and synthesis of sophisticated drug delivery systems. medchemexpress.combiochempeg.com Its ability to link different molecular entities together in a controlled manner is central to creating targeted and effective therapeutic agents. axispharm.com

Enhancement of Drug Solubility and Bioavailability through PEGylation

The process of PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The inclusion of a five-unit PEG spacer in this compound significantly enhances the hydrophilicity of molecules it is conjugated to. creative-biolabs.comcd-bioparticles.netbroadpharm.com This increased water solubility is a critical attribute for many drug candidates that are otherwise poorly soluble in aqueous environments, a common hurdle in drug development.

By increasing a drug's solubility, PEGylation can lead to improved bioavailability, allowing for more effective absorption and distribution within the body. The PEG chain creates a hydrophilic shell around the conjugated molecule, which can also shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life. This strategy is particularly relevant for peptide and protein-based drugs, which are prone to rapid clearance and degradation in vivo.

Table 1: Solubility of this compound

| Solvent System | Solubility |

| DMSO | 100 mg/mL (249.12 mM) |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.23 mM) |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.23 mM) |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.23 mM) |

Data sourced from MedChemExpress product information. medchemexpress.com

Controlled Release Mechanisms Utilizing Cleavable Linkers

This compound can be incorporated into drug delivery systems that utilize cleavable linkers for controlled release. medchemexpress.com While the ester bond formed by the NHS group can be susceptible to hydrolysis, the primary utility of this compound in controlled release often involves its integration into more complex systems, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com In these constructs, the linker connecting the targeting moiety (like an antibody) to the therapeutic payload can be designed to be stable in circulation and then cleaved under specific conditions within the target cell or tissue. medchemexpress.com

For instance, linkers can be engineered to be sensitive to the low pH of endosomes or specific enzymes that are overexpressed in tumor cells. medchemexpress.com This ensures that the cytotoxic drug is released preferentially at the site of action, minimizing off-target toxicity. The propargyl group of this compound allows for its attachment to azide-modified payloads or targeting molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. creative-biolabs.commedchemexpress.com

Exploration in Proteomics and Cell Biology

The dual reactivity of this compound makes it a valuable tool in proteomics and cell biology for the labeling, purification, and visualization of proteins and other biomolecules.

Protein Labeling and Purification Strategies

The NHS ester end of the molecule readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. nih.gov This reaction provides a straightforward method for attaching the propargyl-PEG5 moiety to proteins of interest. Once labeled, the alkyne-containing proteins can be subjected to a variety of downstream applications.

For purification, the alkyne-tagged protein can be captured on a solid support functionalized with an azide group through a click chemistry reaction. This allows for the specific isolation of the labeled protein from a complex mixture, such as a cell lysate. After purification, the protein can be released for further analysis. This strategy is a key component of activity-based protein profiling (ABPP).

Table 2: Protein Labeling and Purification using this compound

| Step | Reagent/Component | Purpose |

| Labeling | This compound | Covalently attaches an alkyne tag to primary amines on the protein. |

| Capture | Azide-functionalized solid support (e.g., beads) | Specifically binds the alkyne-tagged protein via click chemistry. |

| Wash | Buffer | Removes non-specifically bound proteins. |

| Elution | Cleavable linker or competitive displacement | Releases the purified protein from the solid support. |

Tracking and Visualization of Cellular Processes

The ability to tag biomolecules with this compound opens up avenues for tracking their localization and dynamics within living cells. After labeling a protein or other amine-containing molecule with the alkyne group, a fluorescent probe containing an azide group can be attached via click chemistry. This allows for the visualization of the molecule's distribution and movement using fluorescence microscopy.

This technique is powerful for studying a wide range of cellular processes, including protein trafficking, localization to specific organelles, and changes in protein expression levels under different conditions. The bioorthogonal nature of the click chemistry reaction ensures that the labeling is highly specific and does not interfere with normal cellular functions. researchgate.net

Activity-Based Proteomics Profiling

Activity-based proteomics profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function and identify new drug targets directly in native biological systems. researchgate.net ABPP utilizes active site-directed chemical probes to label and identify active enzymes within a complex proteome.

This compound can be used to create probes for ABPP. While NHS esters can react with various nucleophilic residues, they show a preference for reactive lysines, serines, threonines, and tyrosines, which are often found in enzyme active sites or other functionally important regions. nih.gov An alkyne-functionalized NHS-ester probe can be used to label these reactive sites in a proteome. nih.gov Following labeling, the alkyne-tagged proteins are typically enriched using an azide-biotin tag via click chemistry, followed by streptavidin affinity purification and identification by mass spectrometry. This approach allows for the profiling of the activity of entire enzyme families and the identification of proteins that are targeted by small molecule inhibitors. biorxiv.org

Future Directions and Emerging Research Avenues

Integration of Propargyl-PEG5-NHS Ester with Advanced Bioorthogonal Chemistries

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The propargyl group of this compound is a key player in these reactions. creative-biolabs.com

While the propargyl group readily participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, the toxicity of the copper catalyst limits its use in living cells. creative-biolabs.comcd-bioparticles.netmedchemexpress.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. aatbio.com In SPAAC, the alkyne is activated by ring strain, typically within a cyclooctyne (B158145) ring system like dibenzocyclooctyne (DBCO). aatbio.com

This compound can be used in conjunction with molecules functionalized with strained alkynes. For instance, a biomolecule can be first modified with an azide-containing compound. Subsequently, this compound can be introduced to react with a DBCO-functionalized molecule in a separate, orthogonal step. This allows for the sequential and specific labeling of multiple sites within a complex biological environment. The hydrophilic PEG5 spacer in this compound enhances the solubility of the conjugates and minimizes steric hindrance, which is crucial for efficient reactions in aqueous biological systems. creative-biolabs.comaatbio.com

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (uses strained alkynes) aatbio.com |

| Biocompatibility | Limited by copper toxicity creative-biolabs.comcd-bioparticles.netmedchemexpress.com | High, suitable for live-cell applications aatbio.com |

| Reaction Rate | Generally fast | Can be very fast, depending on the strained alkyne used aatbio.com |

| Key Reactants | Terminal Alkyne + Azide (B81097) | Strained Alkyne (e.g., DBCO) + Azide aatbio.com |

Tetrazine ligation is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. conju-probe.comconju-probe.com This reaction involves an inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). conju-probe.comconju-probe.comaxispharm.com

While this compound does not directly participate in tetrazine ligation, its utility lies in creating multifunctional constructs. For example, a protein can be functionalized using this compound via its amine-reactive NHS ester. The introduced propargyl group can then be used in a CuAAC reaction, while another part of the same protein or a different interacting molecule could be modified with a TCO group for subsequent rapid labeling with a tetrazine-bearing probe. This allows for multi-modal labeling and analysis. The development of linkers containing both a tetrazine and an NHS ester, such as Tetrazine-PEG5-NHS ester, highlights the modularity of these systems and provides a complementary tool to this compound for researchers designing complex bioconjugation strategies. conju-probe.combroadpharm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

High-Throughput Screening and Combinatorial Chemistry Applications

The efficiency and specificity of the reactions involving this compound make it an ideal tool for high-throughput applications.